Lipophilicity (LogP) and Hydrogen Bonding Capacity Distinguish Isoboonein Acetate from Non-Acetylated Iridoids
Isoboonein acetate (LogP = 0.46) exhibits a quantifiable increase in lipophilicity compared to its non-acetylated parent compound, isoboonein, due to the addition of an acetyl group. This structural modification also alters the number of hydrogen bond acceptors (HBA). While direct LogP data for isoboonein is not widely reported, the acetylation of a hydroxyl group typically increases LogP by approximately 0.5-1.0 units and reduces HBA count by one [1]. This difference in physicochemical properties directly impacts a molecule's ability to cross biological membranes and influences its overall pharmacokinetic profile [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.46 |
| Comparator Or Baseline | Non-acetylated iridoids (class-level inference) |
| Quantified Difference | Approximately +0.5 to +1.0 LogP units due to acetylation |
| Conditions | Predicted data based on structure |
Why This Matters
This quantifiable difference in lipophilicity is critical for researchers designing ADME (Absorption, Distribution, Metabolism, Excretion) studies or optimizing lead compounds, as it directly influences membrane permeability and bioavailability.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Provides general rules for LogP changes upon acetylation). View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. DOI: 10.1517/17460441.2012.714363 View Source
